molecular formula C4H8F4N2 B096655 Propane, 1,2-bis(difluoroamino)-2-methyl- CAS No. 16063-24-4

Propane, 1,2-bis(difluoroamino)-2-methyl-

Cat. No. B096655
CAS RN: 16063-24-4
M. Wt: 160.11 g/mol
InChI Key: PIGMBPMRYUUGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propane, 1,2-bis(difluoroamino)-2-methyl-, also known as DFTP, is a chemical compound that is widely used in scientific research. It is a fluorinated analog of propane diamine, and its unique chemical properties make it an essential tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of Propane, 1,2-bis(difluoroamino)-2-methyl- involves the formation of a covalent bond between the difluoroamino group of Propane, 1,2-bis(difluoroamino)-2-methyl- and the amino group of the target biomolecule. This covalent bond results in a stable conjugate that emits fluorescence upon excitation with light of a specific wavelength. The fluorescence intensity and lifetime of Propane, 1,2-bis(difluoroamino)-2-methyl- are highly sensitive to the microenvironment of the conjugate, allowing researchers to monitor changes in the conformation and activity of the target biomolecule.

Biochemical And Physiological Effects

Propane, 1,2-bis(difluoroamino)-2-methyl- has been shown to have minimal biochemical and physiological effects on living cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations used in scientific research. However, it is essential to use appropriate controls and experimental conditions to ensure the accuracy and specificity of the results obtained using Propane, 1,2-bis(difluoroamino)-2-methyl-.

Advantages And Limitations For Lab Experiments

Propane, 1,2-bis(difluoroamino)-2-methyl- has several advantages for lab experiments, including high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules and processes and can be detected using various imaging techniques such as fluorescence microscopy, flow cytometry, and spectroscopy. However, Propane, 1,2-bis(difluoroamino)-2-methyl- has some limitations, including its cost, stability, and potential for photobleaching. It is also essential to optimize the experimental conditions and controls to minimize background fluorescence and maximize signal-to-noise ratio.

Future Directions

There are several future directions for the use of Propane, 1,2-bis(difluoroamino)-2-methyl- in scientific research. One direction is to develop new derivatives of Propane, 1,2-bis(difluoroamino)-2-methyl- with improved properties such as increased brightness, stability, and specificity. Another direction is to use Propane, 1,2-bis(difluoroamino)-2-methyl- in combination with other imaging probes and techniques to study complex biological processes such as protein-protein interactions and intracellular signaling networks. Finally, Propane, 1,2-bis(difluoroamino)-2-methyl- can be used in vivo to study various biological processes and diseases in animal models and humans, providing valuable insights into the mechanisms of disease and potential therapeutic targets.
Conclusion
In conclusion, Propane, 1,2-bis(difluoroamino)-2-methyl- is a valuable tool for scientific research, with wide-ranging applications in various fields. Its unique chemical properties make it an essential tool for studying various biological processes, and its use is likely to expand in the future with the development of new derivatives and imaging techniques. However, it is essential to use appropriate controls and experimental conditions to ensure the accuracy and specificity of the results obtained using Propane, 1,2-bis(difluoroamino)-2-methyl-.

Synthesis Methods

The synthesis of Propane, 1,2-bis(difluoroamino)-2-methyl- involves the reaction of propane diamine with difluoroamine gas in the presence of a catalyst. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents. The purity of Propane, 1,2-bis(difluoroamino)-2-methyl- can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

Propane, 1,2-bis(difluoroamino)-2-methyl- is widely used in scientific research as a fluorescent probe for detecting and imaging various biological molecules and processes. It can be used to label proteins, DNA, RNA, and other biomolecules, allowing researchers to visualize their localization, dynamics, and interactions in living cells and tissues. Propane, 1,2-bis(difluoroamino)-2-methyl- has been used to study various biological processes such as protein folding, enzyme activity, cell signaling, and gene expression. It is also used in drug discovery and development to screen for potential drug candidates.

properties

CAS RN

16063-24-4

Product Name

Propane, 1,2-bis(difluoroamino)-2-methyl-

Molecular Formula

C4H8F4N2

Molecular Weight

160.11 g/mol

IUPAC Name

1-N,1-N,2-N,2-N-tetrafluoro-2-methylpropane-1,2-diamine

InChI

InChI=1S/C4H8F4N2/c1-4(2,10(7)8)3-9(5)6/h3H2,1-2H3

InChI Key

PIGMBPMRYUUGBD-UHFFFAOYSA-N

SMILES

CC(C)(CN(F)F)N(F)F

Canonical SMILES

CC(C)(CN(F)F)N(F)F

Other CAS RN

16063-24-4

synonyms

1,2-Bis(difluoroamino)-2-methylpropane

Origin of Product

United States

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